molecular formula C7H11N3O2 B12332860 4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B12332860
M. Wt: 169.18 g/mol
InChI Key: DXYWVTUVMOEIBL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol consists of a fused pyridine and pyrimidine ring system with hydroxyl groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) in butanol (BuOH) under reflux conditions leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods: Industrial production methods for 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of the methylsulfanyl group in pyrido[2,3-d]pyrimidin-5-ones can be achieved using m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones .

Common Reagents and Conditions: Common reagents used in the reactions of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or butanol, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the pyridopyrimidine ring system .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt cellular processes and exert its biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h4-5,8H,1-3H2,(H2,9,10,11,12)

InChI Key

DXYWVTUVMOEIBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NC1)NC(=O)NC2=O

Origin of Product

United States

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